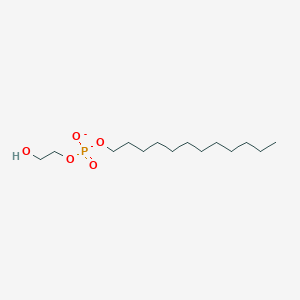
Dodecyl 2-hydroxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-hydroxyethyl phosphate is an organophosphorus compound with the molecular formula C14H30O5P. It is a surfactant commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring emulsification, dispersion, and stabilization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 2-hydroxyethyl phosphate can be synthesized through the esterification of dodecyl alcohol with 2-hydroxyethyl phosphate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dodecyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and 2-hydroxyethyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Hydrolysis: Dodecyl alcohol and 2-hydroxyethyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and anti-corrosive agents.
Mechanism of Action
The mechanism of action of dodecyl 2-hydroxyethyl phosphate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The compound can interact with various molecular targets, including proteins and lipids, through hydrophobic and electrostatic interactions, facilitating its role in biological and industrial applications.
Comparison with Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Octadecan-1-ol, ethoxylated, phosphates
- Poly(oxy-1,2-ethanediyl), alpha-dodecyl-omega-hydroxy-, phosphate
Comparison: Dodecyl 2-hydroxyethyl phosphate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Compared to similar compounds, it offers a distinct combination of stability and reactivity, which is advantageous in various applications. Its ability to form stable emulsions and micelles sets it apart from other ethoxylated alcohol phosphates and phosphinic acid derivatives.
Properties
CAS No. |
131883-35-7 |
|---|---|
Molecular Formula |
C14H30O5P- |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
dodecyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15/h15H,2-14H2,1H3,(H,16,17)/p-1 |
InChI Key |
NVDZWZYVPUXUIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















